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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1h-indazole

Cat. No.: B1441080 Get Quote

The 1H-indazole framework is a privileged scaffold in medicinal chemistry, forming the core of

numerous therapeutic agents. Its unique structural and electronic properties allow it to serve as

a versatile pharmacophore, engaging with a wide range of biological targets. Compounds such

as Axitinib, a potent tyrosine kinase inhibitor used in oncology, and Granisetron, a 5-HT3

receptor antagonist for controlling chemotherapy-induced nausea, highlight the therapeutic

importance of this heterocyclic system.[1] The introduction of specific substituents, such as the

4-fluorophenyl group at the 5-position, is a common strategy in drug design to modulate

potency, selectivity, and pharmacokinetic properties. The fluorine atom, in particular, can alter

metabolic stability and binding affinity through favorable electronic interactions.

Given its potential role in drug discovery programs, the unambiguous structural confirmation of

5-(4-Fluorophenyl)-1H-indazole (Molecular Formula: C₁₃H₉FN₂, Molecular Weight: 212.22

g/mol ) is a critical first step.[2] This guide provides a comprehensive, multi-technique approach

to its structure elucidation, grounded in established analytical principles. We will proceed

through a logical workflow, using each piece of data to build and validate the structural

hypothesis, ensuring the highest degree of scientific integrity.

The Elucidation Workflow: A Multi-Pillar Approach
A robust structure elucidation is not reliant on a single technique but is a process of convergent

validation. Our approach integrates mass spectrometry for molecular formula confirmation, a

suite of nuclear magnetic resonance (NMR) experiments for mapping atomic connectivity, and

X-ray crystallography for definitive spatial arrangement.
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Caption: Overall workflow for the structure elucidation of 5-(4-Fluorophenyl)-1H-indazole.

Mass Spectrometry: Confirming the Elemental
Composition
Expertise & Causality: The first step in any structure elucidation is to confirm the molecular

weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS)

is the ideal tool for this purpose. Unlike nominal mass measurements, HRMS provides a highly

accurate mass-to-charge ratio (m/z), typically to four or more decimal places, which allows for

the confident assignment of a unique elemental composition. We choose Electrospray

Ionization (ESI) as it is a soft ionization technique that is likely to produce the protonated

molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: HRMS via ESI-TOF
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable

solvent (e.g., acetonitrile or methanol) to create a ~100 µg/mL stock solution. Further dilute

to a final concentration of 1-10 µg/mL.

Instrument Setup:

Mass Spectrometer: Time-of-Flight (TOF) analyzer.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Mass Range: Scan from m/z 100 to 500.
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Capillary Voltage: ~3.5 kV.

Source Temperature: ~120 °C.

Calibration: Calibrate the instrument immediately prior to the run using a known standard

(e.g., sodium formate) to ensure mass accuracy.

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire data for 1-2 minutes to obtain a high-quality averaged spectrum.

Data Analysis: Identify the most intense peak in the spectrum, corresponding to the [M+H]⁺

ion. Compare the measured accurate mass to the theoretical mass calculated for

C₁₃H₁₀FN₂⁺.

Expected Data and Interpretation
The analysis should yield a prominent ion that corresponds to the protonated molecule.

Parameter Expected Value Rationale

Molecular Formula C₁₃H₉FN₂
Based on synthesis

precursors.

Exact Mass 212.0750
Calculated for the neutral

molecule.

[M+H]⁺ Ion (Theoretical) 212.0828 Calculated for C₁₃H₁₀FN₂⁺.

[M+H]⁺ Ion (Observed) 212.0828 ± 5 ppm

The measured mass should be

within 5 parts-per-million of the

theoretical value for high

confidence.

A measured mass within this tolerance strongly corroborates the proposed molecular formula,

providing a solid foundation for subsequent NMR analysis.[3]

NMR Spectroscopy: Assembling the Molecular
Puzzle
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NMR spectroscopy is the most powerful technique for determining the precise connectivity of

atoms in a molecule.[3] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required to

assign every proton and carbon and to confirm the substitution pattern on both the indazole

and phenyl rings.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent,

such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for indazoles as it helps in

observing the exchangeable N-H proton.[4]

Instrument: A 400 MHz (or higher) NMR spectrometer.

1D Experiments:

¹H NMR: Acquire a standard proton spectrum.

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum, using CFCl₃ as an external

reference.[5]

2D Experiments:

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-

proton (C-H) correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond)

carbon-proton (C-H) correlations, which are crucial for connecting different spin systems.

Data Interpretation: A Step-by-Step Assignment
A. ¹H NMR Spectroscopy

The proton spectrum provides the first glimpse of the molecular framework. We expect to see

signals corresponding to the indazole ring protons, the fluorophenyl ring protons, and the N-H
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proton.
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Predicted ¹H
NMR Data (in
DMSO-d₆)

Proton Label
Predicted Shift

(δ, ppm)
Multiplicity Integration

Rationale &

Expected

Coupling (J, Hz)

H-1 (NH) ~13.1 broad singlet 1H

Acidic proton on

nitrogen, broad

due to exchange.

Its downfield shift

is characteristic

of indazoles.[6]

H-3 ~8.2 singlet 1H

Proton on the

pyrazole ring of

the indazole,

typically a singlet

with no adjacent

protons.

H-4 ~7.9 doublet 1H

Ortho to the

phenyl

substituent and

adjacent to H-6.

Appears as a

doublet (J ≈ 8.8

Hz).

H-6 ~7.6
doublet of

doublets
1H

Coupled to H-4

(J ≈ 8.8 Hz) and

H-7 (J ≈ 7.0 Hz).

H-7 ~7.5 doublet 1H
Coupled to H-6

(J ≈ 7.0 Hz).

H-2'/H-6' ~7.8 doublet of

doublets

2H Protons on the

fluorophenyl ring

ortho to the

indazole link.
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Coupled to

adjacent H-3'/H-

5' (J ≈ 8.5 Hz)

and to the

fluorine atom (J ≈

5.5 Hz).

H-3'/H-5' ~7.3 triplet (or dd) 2H

Protons on the

fluorophenyl ring

meta to the

indazole link.

Coupled to

adjacent H-2'/H-

6' (J ≈ 8.5 Hz)

and the fluorine

atom (J ≈ 8.5

Hz), often

appearing as a

triplet.[7]

B. ¹⁹F NMR Spectroscopy

This simple but critical experiment confirms the electronic environment of the fluorine atom.

Expected Shift: -110 to -115 ppm (relative to CFCl₃). The chemical shift for aryl fluorides is

well-established in this region.[8]

Expected Multiplicity: A multiplet, primarily showing coupling to the ortho protons (H-2'/H-6').

The presence of a single signal in this region confirms the monosubstituted fluorophenyl

moiety.[9]

C. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C spectrum should reveal 11 distinct aromatic carbon signals (two

pairs of carbons on the fluorophenyl ring are equivalent by symmetry).
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Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Label Predicted Shift (δ, ppm)

C-3 ~135

C-3a ~122

C-4 ~128

C-5 ~138

C-6 ~121

C-7 ~111

C-7a ~141

C-1' ~129 (doublet, J ≈ 3 Hz)

C-2'/C-6' ~129 (doublet, J ≈ 8 Hz)

C-3'/C-5' ~116 (doublet, J ≈ 21 Hz)

C-4' ~162 (doublet, J ≈ 245 Hz)

Causality: The carbon directly attached to fluorine (C-4') will exhibit a very large one-bond

coupling constant (¹JCF ≈ 245 Hz) and will be shifted significantly downfield. The other carbons

in the fluorophenyl ring will show smaller two-bond (²JCF) and three-bond (³JCF) couplings,

which is a key diagnostic feature.[7]

D. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.

COSY: Will confirm the H-6/H-7 and H-2'/H-3' (and H-5'/H-6') coupling networks as distinct

spin systems.

HSQC: Will unambiguously link each proton to its directly attached carbon (e.g., H-6 to C-6,

H-2' to C-2', etc.).
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HMBC: This is the key experiment for final confirmation. It reveals correlations between

protons and carbons that are 2 or 3 bonds away, connecting the isolated spin systems.

Caption: Key expected HMBC correlations to confirm the C5-C1' bond.

The crucial HMBC correlation would be from the ortho protons of the fluorophenyl ring (H-2'/H-

6') to the C-5 carbon of the indazole ring. This three-bond correlation unambiguously confirms

that the fluorophenyl group is attached at the 5-position. Further correlations from indazole

protons H-4 and H-6 to C-5 will solidify this assignment.

X-ray Crystallography: The Gold Standard
Expertise & Causality: For an unambiguous and definitive proof of structure, including

stereochemistry (though not applicable here) and precise bond lengths and angles, single-

crystal X-ray diffraction is the ultimate technique.[10][11] Its primary limitation is the

requirement to grow a single, diffraction-quality crystal, which can be a significant challenge.

The process involves diffracting X-rays off the electron clouds of the atoms arranged in a

regular crystal lattice. The resulting diffraction pattern is then used to compute a 3D electron

density map, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction
Crystallization: This is often a trial-and-error process.

Method: Slow evaporation is a common starting point.

Solvent Systems: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water,

dichloromethane/hexane, ethyl acetate).

Procedure: Prepare a saturated solution of the compound in a chosen solvent system at

room temperature or slightly elevated temperature. Loosely cap the vial and allow the

solvent to evaporate slowly over several days to weeks.

Crystal Mounting: Once suitable crystals have formed, select a well-formed, clear crystal

(typically 0.1-0.3 mm in size) and mount it on a goniometer head.

Data Collection:
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Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source

(e.g., Mo Kα or Cu Kα) and a detector.

Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal motion

and improve data quality.

Procedure: The instrument will rotate the crystal through a series of angles, collecting

hundreds or thousands of diffraction images.

Structure Solution and Refinement:

Specialized software is used to integrate the diffraction spots and determine the unit cell

parameters.

The structure is "solved" using direct methods or Patterson methods to find the initial

positions of the atoms.

The atomic positions and thermal parameters are then "refined" to achieve the best

possible fit between the observed diffraction data and the calculated data based on the

structural model.

The final refined structure provides an absolute confirmation of the atomic connectivity and the

5-(4-fluorophenyl) substitution pattern determined by NMR.

Conclusion: A Convergent and Validated Structure
The structural elucidation of 5-(4-Fluorophenyl)-1H-indazole is achieved through a systematic

and multi-faceted analytical approach. High-resolution mass spectrometry first confirms the

elemental formula of C₁₃H₉FN₂. A comprehensive suite of 1D and 2D NMR experiments then

maps the molecular framework, with key HMBC correlations definitively establishing the

connectivity between the fluorophenyl and indazole rings at the C-5 position. Finally, single-

crystal X-ray crystallography provides the ultimate, unambiguous confirmation of this structure.

This rigorous, self-validating workflow ensures the highest level of confidence in the

compound's identity, a prerequisite for its advancement in any research or drug development

context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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